molecular formula C11H14ClN B1423904 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-40-9

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1423904
CAS No.: 1187933-40-9
M. Wt: 195.69 g/mol
InChI Key: CCDZWCUFJOYFKA-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines . It is the semi-hydrogenated derivative of quinoline. As a colorless oil, it has garnered interest in medicinal chemistry due to its bioactivity and potential applications .


Synthesis Analysis

Tetrahydroquinolines are typically synthesized by hydrogenation of quinolines . This reversible process allows for the production of tetrahydroquinoline derivatives. Researchers have explored both heterogeneous and homogeneous catalysts for this transformation. Notably, asymmetric hydrogenation using iridium-diamine catalysts has been demonstrated . Additionally, this compound can also be prepared from 1-indanone (benzocyclopentanone) .


Molecular Structure Analysis

The molecular formula of this compound is C9H11N , with a molar mass of 133.194 g/mol . Its chemical structure features a chlorinated quinoline ring system with two methyl substituents .

Scientific Research Applications

Chemistry and Synthesis

  • The cyclisation of N-(1,1-dimethylpropargyl) anilines using cuprous chloride in refluxing toluene yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This process exemplifies the reactivity of the double bond in the heterocyclic ring of these products, leading to various derivatives including 6-substituted-3-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinolines (Williamson & Ward, 2005).
  • Dimethyl acetylenedicarboxylate reacts with tetrahydroquinoline derivatives at the furan fragment according to the [4 + 2]-cycloaddition pattern, leading to diastereoisomeric products (Zubkov et al., 2007).
  • An x-ray crystallographic investigation of 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline suggests its potential in understanding molecular structures and their applications (Kharchenko et al., 1987).
  • The synthesis of tetrahydroquinolines using acid-promoted Friedel-Crafts cyclizations has potential applications in the synthesis of structures with biological activity, especially for the treatment of type-2 diabetes (Bunce, Cain & Cooper, 2013).

Biological Activity

  • A study on 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed significant analgesic and anti-inflammatory effects, suggesting its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
  • The synthesis of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives showed moderate adrenergic blocking and sympatholytic activities, highlighting its relevance in the field of biology and medicine (Aghekyan et al., 2017).
  • The antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes indicates the significance of these compounds in understanding oxidative stress and potential therapeutic applications (Liu, Han, Lin & Luo, 2002).

Catalysis and Reactions

  • Chiral Pt(II)/Pd(II) pincer complexes with tetrahydroquinoline derivatives show potential in catalytic asymmetric aldol and silylcyanation reactions, suggesting applications in asymmetric synthesis and catalysis (Yoon et al., 2006).
  • Chlorophyll-catalyzed visible-light-mediated synthesis of tetrahydroquinolines demonstrates the use of natural photosensitizers in photoredox catalysis, offering environmentally friendly synthetic methods (Guo, Yang, Guan & He, 2017).

Properties

IUPAC Name

7-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDZWCUFJOYFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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